molecular formula C16H19NO5 B2652744 Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1328316-15-9

Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No. B2652744
CAS RN: 1328316-15-9
M. Wt: 305.33
InChI Key: DABMJUGTQPQXLR-UHFFFAOYSA-N
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Description

“Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone” is a complex organic compound. It has been studied in the context of anticancer research . The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature . For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques and single crystal X-ray crystallography . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in literature . For example, the synthesis of 1- ( (benzo [ d ] [1,3]dioxol-5-yl)methyl)-2- ( (benzo [ d ] [1,3]dioxol-6-yl)methyl)diselane was accomplished using sodium borohydride methodology .

Scientific Research Applications

Structural and Thermodynamic Studies

A study on a similar 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety highlighted its crystal structure, thermodynamic properties, and quantum chemical computations. This research provides a foundation for understanding the structural and energetic characteristics of spirocyclic compounds, which are essential for their potential applications in material science and molecular engineering (Zeng, Wang, & Zhang, 2021).

Antimicrobial Applications

Another study on benzothiazinones, which share a structural motif with the target compound, demonstrated significant susceptibility in Mycobacterium tuberculosis strains, establishing a baseline for antitubercular applications. This highlights the potential of structurally similar compounds in developing new antimicrobial agents (Pasca et al., 2010).

HIV Entry Inhibition

Research on noncompetitive allosteric antagonists of the CCR5 receptor, including a compound with a similar spirocyclic structure, elucidates their mechanism in inhibiting HIV entry. This demonstrates the importance of such structures in designing novel therapeutics for HIV (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Synthetic Applications and Biological Activity

The synthesis and biological activity of novel compounds, including those with 1,5-dioxaspiro[5.5]undecane structures, have been explored for antimicrobial and analgesic activities. This underscores the synthetic versatility and potential pharmacological applications of such compounds (Jayanna et al., 2013).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of anticancer research . For instance, it was found that one of the compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Safety and Hazards

While specific safety and hazard information for “Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone” is not available, it’s important to note that similar compounds may have irritant effects on the eyes, skin, and respiratory tract . Therefore, appropriate safety measures should be taken when handling such compounds.

Future Directions

The future directions in the research of similar compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This could potentially lead to the discovery of new anticancer agents.

properties

IUPAC Name

1,3-benzodioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c18-15(12-2-3-13-14(10-12)20-11-19-13)17-6-4-16(5-7-17)21-8-1-9-22-16/h2-3,10H,1,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABMJUGTQPQXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

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